

# cross-study validation of fenofibrate's impact on uric acid levels

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Fenirofibrate |           |
| Cat. No.:            | B1672508      | Get Quote |

# Fenofibrate's Uric Acid-Lowering Effect: A Cross-Study Comparison

A comprehensive analysis of clinical data underscores fenofibrate's consistent and significant impact on reducing serum uric acid levels, a beneficial secondary effect to its primary lipid-lowering function. This guide provides a comparative overview of key studies, detailing the quantitative outcomes, experimental methodologies, and the underlying biological mechanism for researchers, scientists, and drug development professionals.

Fenofibrate, a fibric acid derivative primarily prescribed for dyslipidemia, has been repeatedly shown to possess a potent uric acid-lowering effect.[1][2][3][4] This has positioned it as a potential therapeutic option for patients with hyperuricemia, particularly those with co-existing metabolic conditions like gout and type 2 diabetes.[2]

## **Quantitative Analysis of Uric Acid Reduction**

A meta-analysis of nine randomized controlled trials encompassing 487 patients demonstrated that fenofibrate significantly decreased serum uric acid levels by a weighted mean difference of -1.32 mg/dL. This effect was observed to be independent of the dosage or the duration of the treatment.

Another significant long-term study, the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial, conducted over five years with 9,795 participants, revealed a sustained







20% reduction in uric acid concentrations in the fenofibrate group compared to placebo. This reduction was associated with a nearly 50% decrease in the incidence of gout attacks.

The following table summarizes the quantitative impact of fenofibrate on uric acid levels from various studies:



| Study/Analy<br>sis                                           | Number of<br>Participants    | Fenofibrate<br>Dosage             | Duration of<br>Treatment | Mean Uric<br>Acid<br>Reduction                                                 | Key<br>Findings                                                 |
|--------------------------------------------------------------|------------------------------|-----------------------------------|--------------------------|--------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Meta-<br>Analysis<br>(2021)                                  | 487                          | Varied                            | Varied                   | -1.32 mg/dL                                                                    | Fenofibrate significantly reduces serum uric acid.              |
| FIELD Study<br>(Post-hoc<br>analysis)                        | 9795                         | 200 mg/day<br>(co-<br>micronised) | 5 years<br>(median)      | 20%                                                                            | Sustained reduction in uric acid and nearly halved gout events. |
| Open-label<br>Pilot Study<br>(2011)                          | 14                           | 160 mg/day                        | 2 months                 | 23% (from<br>6.93 to 5.22<br>mg/dL)                                            | Effective in patients already on urate-lowering agents.         |
| Study in Gout<br>Patients<br>(2018)                          | 70<br>(fenofibrate<br>group) | Not specified                     | Not specified            | Significantly greater reduction compared to xanthine oxidase inhibitors alone. | Fenofibrate provides additional uric acid-lowering effect.      |
| Study in Men<br>with<br>Hyperuricemi<br>a and Gout<br>(2003) | Not specified                | Not specified                     | 3 weeks                  | 19%                                                                            | Rapid and reversible urate-lowering effect.                     |



## **Experimental Protocols**

The methodologies employed in these studies typically involve randomized controlled trials (RCTs) or open-label study designs. A generalized experimental workflow is as follows:

- Participant Recruitment: Patients are screened based on inclusion criteria, which often include hyperlipidemia, hyperuricemia, or type 2 diabetes. Exclusion criteria typically involve severe renal or hepatic impairment.
- Baseline Assessment: At the start of the study, baseline measurements of serum uric acid, lipid profile, serum creatinine, and other relevant biochemical markers are recorded.
- Randomization and Intervention: Participants are randomly assigned to receive either fenofibrate at a specified dose or a placebo. In some studies, fenofibrate is added to an existing urate-lowering therapy.
- Follow-up and Monitoring: Participants are monitored over a defined period, ranging from weeks to several years. Follow-up visits include repeated measurements of serum uric acid and other markers to assess both efficacy and safety.
- Data Analysis: The change in serum uric acid levels from baseline to the end of the study is compared between the fenofibrate and control groups using appropriate statistical methods.





Click to download full resolution via product page

A typical experimental workflow for clinical trials investigating fenofibrate's effect on uric acid.

### **Mechanism of Action: The Role of URAT1**

The primary mechanism by which fenofibrate lowers uric acid is by enhancing its excretion in the urine. This is achieved through the inhibition of the urate transporter 1 (URAT1), a protein located in the renal tubules responsible for the reabsorption of uric acid back into the bloodstream. The active metabolite of fenofibrate, fenofibric acid, is responsible for this inhibitory action on URAT1. By blocking URAT1, fenofibrate increases the fractional excretion



of uric acid, thereby lowering its concentration in the serum. This uricosuric effect is independent of its impact on lipid metabolism.



Click to download full resolution via product page

Signaling pathway of fenofibrate's effect on uric acid excretion via URAT1 inhibition.

## **Safety and Other Considerations**

While fenofibrate is generally well-tolerated, it is associated with a mild increase in serum creatinine levels. This is considered a reversible effect and is not typically associated with progressive renal dysfunction. However, monitoring of renal function is advisable, especially in patients with pre-existing kidney disease. Additionally, due to its uricosuric effect, there is a



theoretical risk of urolithiasis (kidney stone formation), and patients should be monitored accordingly.

### Conclusion

The evidence from a range of studies, including large-scale, long-term clinical trials and meta-analyses, consistently demonstrates that fenofibrate has a clinically significant uric acid-lowering effect. This is primarily achieved by inhibiting the URAT1 transporter in the kidneys, leading to increased urinary excretion of uric acid. For drug development professionals and researchers, fenofibrate serves as an interesting case of a drug with a valuable secondary therapeutic effect. Its established safety profile and dual action on lipids and uric acid make it a noteworthy candidate for managing patients with combined hyperlipidemia and hyperuricemia. Further research could explore the development of new molecules that optimize this dual functionality.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Impact of fenofibrate therapy on serum uric acid concentrations: a review and metaanalysis [jstage.jst.go.jp]
- 2. Effect of Fenofibrate in Combination with Urate Lowering Agents in Patients with Gout -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma uric acid concentrations are reduced by fenofibrate: A systematic review and meta-analysis of randomized placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of fenofibrate on uric acid level in patients with gout PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [cross-study validation of fenofibrate's impact on uric acid levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672508#cross-study-validation-of-fenofibrate-s-impact-on-uric-acid-levels]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com